

An In-Depth Technical Guide to the Chemical Properties and Structure of Seproxetine

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Compound of Interest

Compound Name: *Seproxetine Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It is the primary active N-demethylated metabolite of the widely prescribed antidepressant, fluoxetine.[1] Seproxetine exhibits greater potency than its parent compound and the (R)-enantiomer of norfluoxetine.[1] It has been the subject of significant research interest due to its pharmacological activity, which also extends to the dopamine transporter and 5-HT_{2A/2C} receptors.[1]

This technical guide provides a comprehensive overview of the chemical properties and structure of Seproxetine, including its synthesis, analytical methods for its characterization, and its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

Seproxetine is the (S)-enantiomer of norfluoxetine. Its chemical structure consists of a phenyl group and a 4-(trifluoromethyl)phenoxy group attached to a propyl amine backbone.

Table 1: Chemical Identifiers for Seproxetine

Identifier	Value
IUPAC Name	(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[2]
Synonyms	(S)-Norfluoxetine, Seproxetine [INN][2]
CAS Number	126924-38-7[2]
Molecular Formula	C ₁₆ H ₁₆ F ₃ NO[2]
Canonical SMILES	C1=CC=C(C=C1)--INVALID-LINK--OC2=CC=C(C=C2)C(F)(F)F[2]
InChI	InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1[2]
InChIKey	WIQRCHMSJFFONW-HNNXBMFYSA-N[2]

Table 2: Physicochemical Properties of Seproxetine and its Hydrochloride Salt

Property	Value	Source
Molecular Weight	295.30 g/mol	PubChem (Computed)[2]
Monoisotopic Mass	295.11839862 Da	PubChem (Computed)[2]
Physical Description	Yellowish-white hygroscopic powder	Not explicitly cited for Seproxetine, but stated for the racemic norfluoxetine.
Water Solubility (HCl salt)	0.00915 mg/mL	DrugBank (Predicted)[3]
logP (HCl salt)	3.8	DrugBank (Predicted)[3]
pKa (Strongest Basic, HCl salt)	9.77	DrugBank (Predicted)[3]
Collision Cross Section ([M+H] ⁺)	173.8 Å ²	PubChem (Experimental)[4]

Note: Many of the physicochemical properties available in public databases are predicted values. Experimental data for properties such as melting point and specific solubility are not readily available in the surveyed literature.

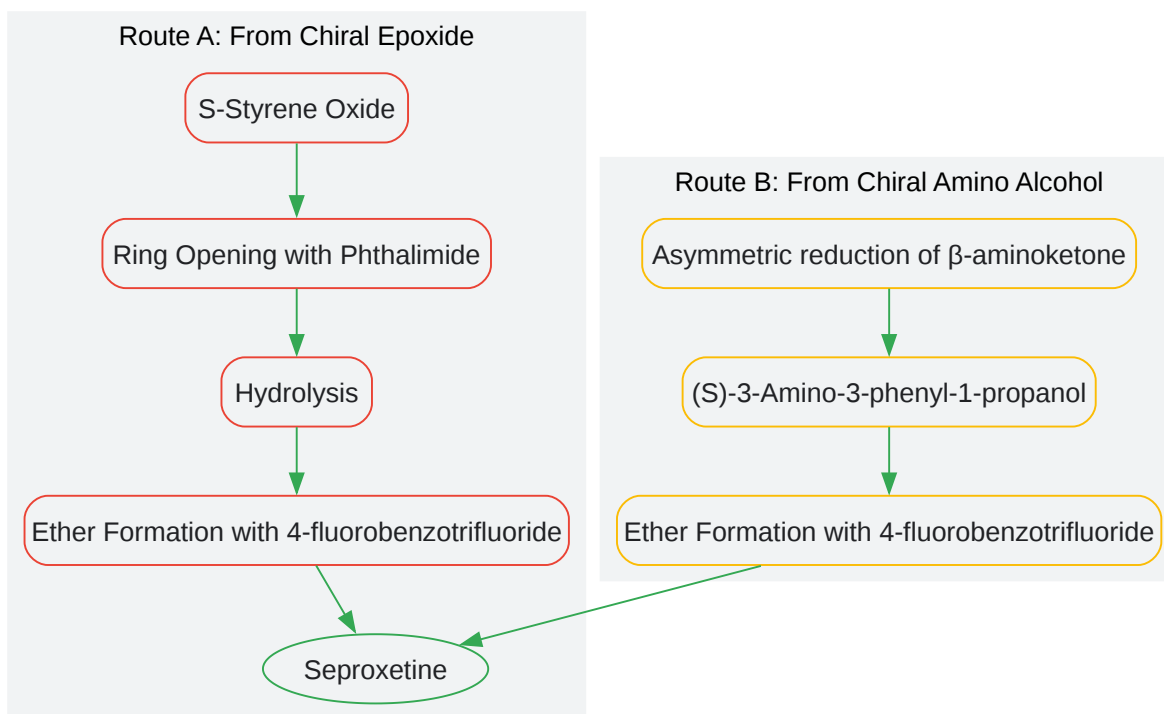
Synthesis of Seproxetine

The enantioselective synthesis of Seproxetine, or (S)-norfluoxetine, is a key challenge in its production. Several synthetic strategies have been developed to obtain the desired stereoisomer with high purity. A common approach involves the use of chiral starting materials or asymmetric synthesis techniques.

One reported facile and high-yield synthesis of (S)-norfluoxetine starts from (S)-styrene oxide. This method provides a straightforward route to the chiral amine. Other synthetic routes employ chiral intermediates such as (S)-3-amino-3-phenyl-1-propanol. The synthesis of this intermediate can be achieved through various methods, including the reduction of corresponding ketones or the use of chiral catalysts.

Below is a generalized workflow for the synthesis of Seproxetine.

Generalized Synthesis Workflow for Seproxetine



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Generalized synthetic routes to Seproxetine.

Experimental Protocols

Representative Analytical Protocol for Seproxetine in Biological Matrices

The quantification of Seproxetine and its enantiomer in biological samples is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

1. Sample Preparation (Liquid-Liquid Extraction)

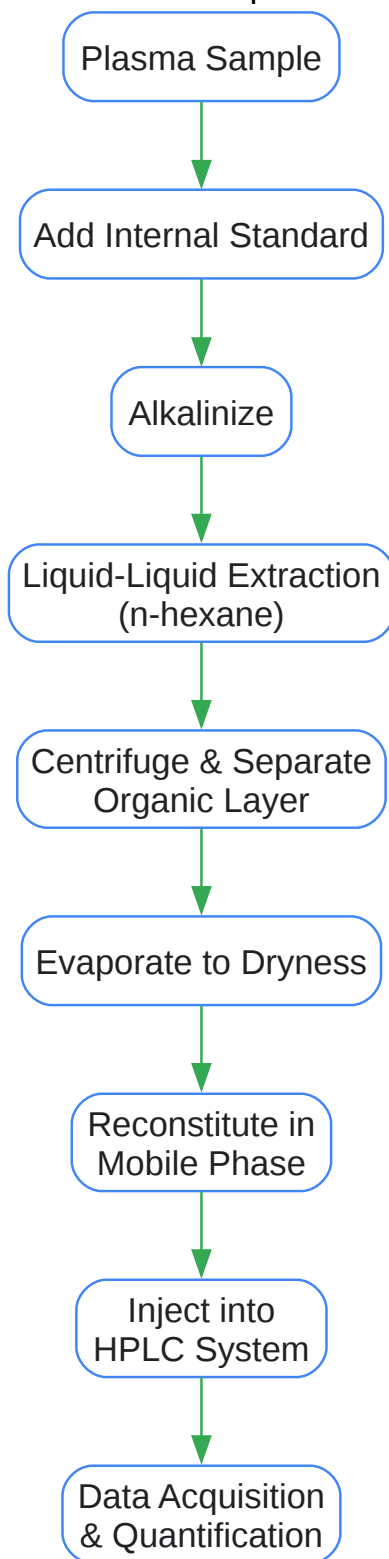
- Objective: To extract Seproxetine and an internal standard from a plasma matrix.
- Procedure:
 - To 1 mL of plasma, add an appropriate amount of internal standard (e.g., a structurally similar compound).
 - Alkalinize the sample with a suitable base (e.g., NaOH).
 - Add an organic extraction solvent (e.g., n-hexane).
 - Vortex the mixture to ensure thorough mixing.
 - Centrifuge to separate the aqueous and organic layers.
 - Transfer the organic layer to a clean tube.
 - Evaporate the solvent under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

2. Enantioselective HPLC-Fluorescence Detection

- Objective: To separate and quantify the enantiomers of norfluoxetine.
- Instrumentation:
 - HPLC system with a fluorescence detector.
 - Chiral stationary phase column (e.g., Chiralcel OD-R).
- Chromatographic Conditions:
 - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., ethanol). The exact ratio and pH are optimized for separation.
 - Flow Rate: Typically 0.5-1.0 mL/min.

- Column Temperature: Controlled, for example, at 25°C.
- Fluorescence Detection: Excitation and emission wavelengths are set to maximize the signal for the derivatized or native analyte (e.g., $\lambda_{\text{ex}} = 230 \text{ nm}$, $\lambda_{\text{em}} = 290 \text{ nm}$).[\[5\]](#)
- Derivatization (optional, for enhanced sensitivity): In some methods, the extracted analytes are derivatized with a fluorescent tag, such as (R)-1-(1-naphthyl)ethyl isocyanate, before HPLC analysis.[\[6\]](#)

Analytical Workflow for Siproxetine in Plasma



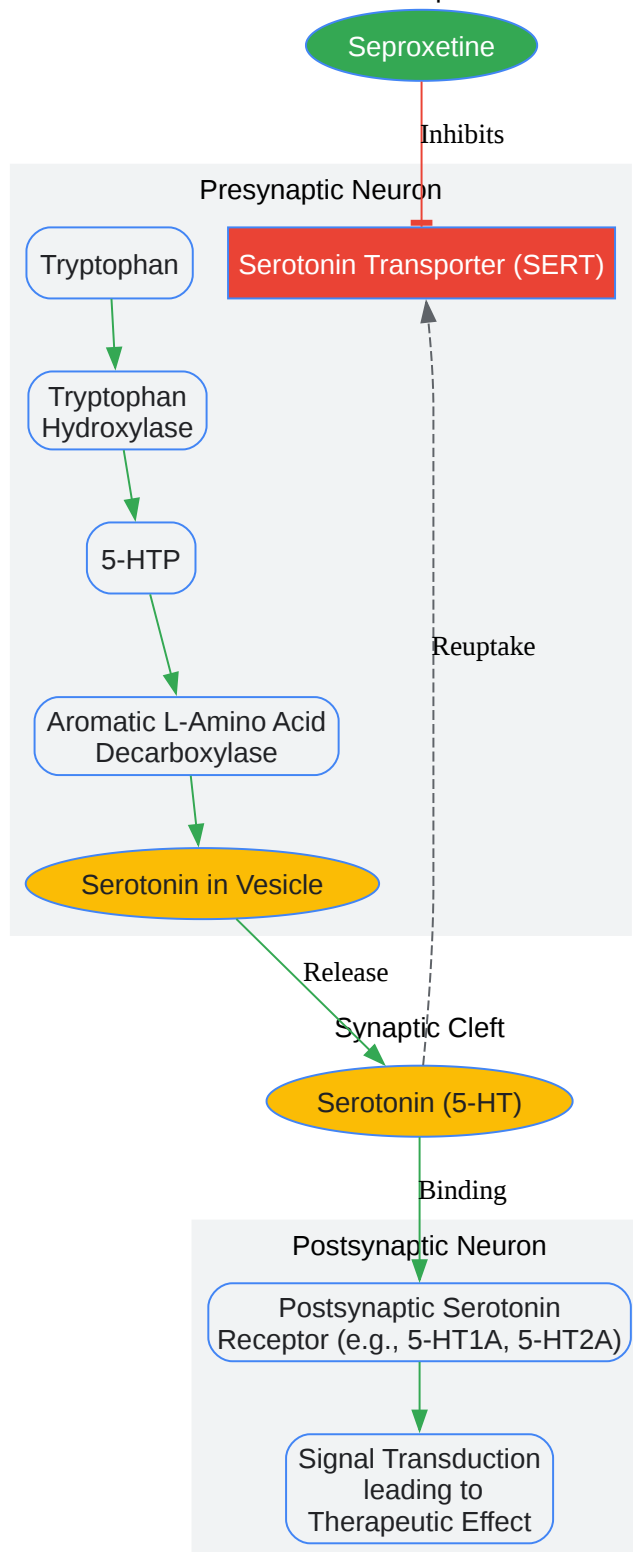
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Typical workflow for the HPLC analysis of Siproxetine.

Mechanism of Action: Serotonin Reuptake Inhibition

Seproxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. By blocking SERT, Seproxetine prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the synapse. This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.

Mechanism of Action of Seroxetine



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Signaling pathway of Seroxetine's action.

Conclusion

Seproxetine is a pharmacologically significant molecule with a well-defined structure and mechanism of action. This guide has provided an overview of its chemical properties, synthetic pathways, and analytical methodologies. While much is known about Seproxetine, particularly from a pharmacological perspective, there is a noticeable lack of publicly available, experimentally determined physicochemical data. Further research to fully characterize these properties would be beneficial for the scientific community. The information presented herein is intended to support ongoing research and development efforts in the field of neuroscience and medicinal chemistry.

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